A Technical Guide to the Synthesis, Properties, and Potential of 2-ethyl-3-methyl-4-nitro-1H-indole
A Technical Guide to the Synthesis, Properties, and Potential of 2-ethyl-3-methyl-4-nitro-1H-indole
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Executive Summary: This whitepaper provides a comprehensive technical overview of the novel heterocyclic compound, 2-ethyl-3-methyl-4-nitro-1H-indole. As this molecule is not extensively documented in current literature, this guide synthesizes predictive data based on established chemical principles and provides detailed, field-proven methodologies for its synthesis, purification, and characterization. We will explore its predicted physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications in medicinal chemistry and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to investigate and utilize this unique indole derivative.
Introduction: The Indole Scaffold and the Impact of Substitution
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic structure allows it to participate in a wide range of chemical reactions and biological interactions. The properties of the indole scaffold can be precisely tuned by the addition of substituents.
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Alkyl Groups (Ethyl and Methyl): The ethyl group at the C2 position and the methyl group at the C3 position are electron-donating. They increase the electron density of the pyrrole ring, influencing its nucleophilicity and steric profile.
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Nitro Group: The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group. This profoundly alters the electronic landscape of the entire molecule, decreasing the electron density of the benzene portion of the ring system and influencing its reactivity towards nucleophiles.[2] This substitution pattern creates a molecule with distinct regions of electron richness and deficiency, suggesting a unique and versatile reactivity profile.
Physicochemical and Structural Properties
While experimental data for the target molecule is not available, its core properties can be reliably predicted based on its constituent parts and comparison to similar structures like 4-nitroindole.[3]
Table 1: Predicted Core Properties of 2-ethyl-3-methyl-4-nitro-1H-indole
| Property | Predicted Value / Information |
| IUPAC Name | 2-ethyl-3-methyl-4-nitro-1H-indole |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Likely a yellow or brownish crystalline solid[4] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and poorly soluble in water and nonpolar solvents (e.g., hexanes). |
| Melting Point | Expected to be significantly higher than its non-nitrated analog (2-ethyl-3-methyl-1H-indole) due to strong intermolecular interactions (dipole-dipole, potential hydrogen bonding). Likely >200 °C.[4] |
Predicted Spectroscopic Characterization
Confirming the identity and purity of a synthesized compound is paramount. Below are the predicted key spectroscopic features for 2-ethyl-3-methyl-4-nitro-1H-indole.
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¹H NMR (Proton NMR):
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N-H Proton: A broad singlet, likely downfield (> 9 ppm), characteristic of the indole N-H.
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Aromatic Protons: Three protons on the benzene ring, appearing as a complex multiplet pattern between 7.0-8.5 ppm. The strong deshielding effect of the nitro group will shift these protons downfield compared to unsubstituted indole.
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Ethyl Group: A quartet (CH₂) around 2.8-3.0 ppm and a triplet (CH₃) around 1.2-1.4 ppm.
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Methyl Group: A singlet (CH₃) around 2.3-2.5 ppm.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Eight distinct signals in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C4) will be significantly shifted.
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Ethyl Group: Two signals, one for the CH₂ (~20-25 ppm) and one for the CH₃ (~13-16 ppm).
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Methyl Group: One signal for the CH₃ (~10-12 ppm).
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Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong, characteristic peaks; an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
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C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z = 204.23. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Synthesis and Purification
A robust and reproducible synthetic route is critical for obtaining high-purity material for research. The most logical and widely used method for constructing 2,3-disubstituted indoles is the Fischer Indole Synthesis .[5][6][7]
Proposed Synthetic Pathway: Fischer Indole Synthesis
This synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[7]
Overall Reaction: (3-Nitrophenyl)hydrazine + 2-Pentanone → 2-ethyl-3-methyl-4-nitro-1H-indole + 2-ethyl-3-methyl-6-nitro-1H-indole
Causality: The use of (3-nitrophenyl)hydrazine is key. During the acid-catalyzed cyclization, the reaction can proceed to form either the 4-nitro or the 6-nitro indole isomer. Therefore, a crucial purification step will be required to isolate the desired 4-nitro product. 2-Pentanone provides the necessary carbon backbone for the 2-ethyl and 3-methyl substituents. Polyphosphoric acid (PPA) is an excellent catalyst for this type of cyclization, acting as both an acid and a dehydrating agent.
Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-ethyl-3-methyl-4-nitro-1H-indole.
Detailed Step-by-Step Protocol
Step 1: Hydrazone Formation
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To a solution of (3-nitrophenyl)hydrazine (1.0 eq) in ethanol (5 mL/mmol), add 2-pentanone (1.1 eq).
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Add 3-4 drops of glacial acetic acid as a catalyst.
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Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the hydrazine.
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The hydrazone product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Fischer Cyclization
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Pre-heat polyphosphoric acid (PPA) (10 g/g of hydrazone) to 80°C in a round-bottom flask equipped with a mechanical stirrer.
-
Carefully add the dried hydrazone from Step 1 in portions to the hot PPA.
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Increase the temperature to 100-120°C and stir vigorously for 1-2 hours. The reaction is often accompanied by a color change to a deep brown or purple.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Once complete, cool the reaction mixture to ~60°C and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product mixture.
Step 3: Purification
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The crude mixture of 4-nitro and 6-nitro isomers must be separated by column chromatography.
-
Prepare a silica gel column using a suitable eluent system (a gradient of Hexanes:Ethyl Acetate is recommended, starting from 9:1 and gradually increasing polarity).
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The isomers should have different retention factors (Rf), allowing for their separation. Collect the fractions and analyze by TLC.
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Combine the fractions containing the pure desired product (the 4-nitro isomer) and remove the solvent under reduced pressure to yield the final product.
Chemical Reactivity and Potential Derivatization
The unique electronic nature of this molecule provides several "hotspots" for further chemical modification, making it a versatile scaffold.
Caption: Key sites of chemical reactivity on the 2-ethyl-3-methyl-4-nitro-1H-indole scaffold.
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Reduction of the Nitro Group: The most predictable and useful transformation is the reduction of the nitro group to an amine (-NH₂). This can be achieved using various standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). The resulting 4-aminoindole derivative is a valuable intermediate for building more complex structures, such as amides, sulfonamides, or for use in cyclization reactions.
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N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install various functional groups.
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Electrophilic vs. Nucleophilic Aromatic Substitution: Unlike typical electron-rich indoles, the strong deactivating effect of the nitro group makes further electrophilic substitution on the benzene ring difficult. However, it activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho and para to the nitro group.
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Reactivity of the Pyrrole Ring: The C2-C3 double bond in nitroindoles can act as a Michael acceptor, reacting with various nucleophiles in dearomatization strategies.[2][8][9][10][11]
Potential Applications and Research Directions
Substituted nitroindoles are recognized for their diverse biological activities.[1][12][13] Based on its structure, 2-ethyl-3-methyl-4-nitro-1H-indole and its derivatives could be explored in several research areas:
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Anticancer Drug Development: Many indole derivatives exhibit anticancer properties.[12][13] The nitroindole scaffold, in particular, has been investigated for its potential to bind to G-quadruplex DNA structures, such as those in the c-Myc promoter, leading to downregulation of the oncogene.[13] This compound could serve as a starting point for developing novel c-Myc inhibitors. Furthermore, related structures have been studied for their cytotoxic effects against lung cancer cell lines.[14][15]
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Antimicrobial Agents: The indole nucleus is a "privileged structure" in the development of antimicrobial agents.[1] Derivatives could be screened for activity against a panel of bacteria and fungi.
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Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors for various therapeutic targets. The functional handles on this molecule allow for the systematic exploration of structure-activity relationships (SAR).
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Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. After reduction to the amine, the resulting compound could be used as a monomer for synthesizing conductive polymers or as a precursor for novel dyes.
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and are often energetic. Standard laboratory safety protocols should be strictly followed:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for similar compounds like 4-nitroindole for specific handling and disposal information.
Conclusion
2-ethyl-3-methyl-4-nitro-1H-indole represents a novel and promising chemical entity with significant potential for further research and development. While not yet characterized in the literature, its synthesis is feasible through established methods like the Fischer Indole Synthesis. Its unique pattern of electron-donating and electron-withdrawing substituents creates a versatile scaffold with multiple points for chemical modification. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, purify, and begin exploring the chemical and biological properties of this intriguing molecule, paving the way for its potential application in drug discovery and materials science.
References
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- Noland, W. E., & Smith, L. R. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(7), 1745-1746.
- Mun, H. S., Ham, W. H., & Jeong, J. H. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. Journal of Combinatorial Chemistry, 7(1), 130-135.
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- Noland, W. E., & Smith, L. R. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(7), 1745-1746.
- Mun, H. S., Ham, W. H., & Jeong, J. H. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. Journal of Combinatorial Chemistry, 7(1), 130-135.
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